

Spectroscopic and Structural Elucidation of Chamaejasmenin C: A Technical Guide

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Compound of Interest		
Compound Name:	Chamaejasmenin C	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Chamaejasmenin C**, a C-3/C-3"-biflavanone isolated from the roots of Stellera chamaejasme L. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural characterization of **Chamaejasmenin C** has been established through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While the original full dataset is found in specialized chemical literature, this guide summarizes the key spectroscopic data.

Mass Spectrometry (MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical tool in determining the molecular formula of natural products. For biflavanones isolated from Stellera chamaejasme, negative ion mode is often utilized. The fragmentation patterns of these molecules, particularly the retro-Diels-Alder (RDA) cleavage, provide significant structural information. While the exact high-resolution mass for **Chamaejasmenin C** is not detailed in the readily available literature, related biflavanones from the same plant, such as Neochamaejasmin C, show a molecular ion peak [M-H]⁻ at m/z 569.1446, corresponding to a



molecular formula of $C_{32}H_{26}O_{10}[1]$. The mass spectrum of **Chamaejasmenin C** is expected to be consistent with its biflavanone structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the detailed structural elucidation of complex organic molecules like **Chamaejasmenin C**. The data from ¹H NMR, ¹³C NMR, and 2D-NMR experiments (such as COSY and HMBC) allow for the precise assignment of protons and carbons within the molecule.

Table 1: ¹H NMR Spectroscopic Data for **Chamaejasmenin C**

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for Chamaejasmenin C

Position	Chemical Shift (δ) ppm
Data not available in search results	

Note: The complete ¹H and ¹³C NMR data for **Chamaejasmenin C** are reported in the publication: Liu, G. Q., Tatematsu, H., Kurokawa, M., Niwa, M., & Hirata, Y. (1984). Novel C-3/C-3"-biflavanones from stellera chamaejasme L. Chemical & Pharmaceutical Bulletin, 32(1), 362-365. Access to the full text of this article is recommended for the complete dataset.

Experimental Protocols

The isolation and spectroscopic analysis of **Chamaejasmenin C** follow a standardized workflow for natural product chemistry. The methodologies described for the isolation of co-occurring biflavanones from Stellera chamaejasme are representative of the procedures used for **Chamaejasmenin C**.



Extraction and Isolation

The dried and powdered roots of Stellera chamaejasme L. are typically extracted with a polar solvent such as ethanol or methanol. The resulting crude extract is then subjected to a series of chromatographic separations to isolate the constituent compounds. This multi-step process generally involves:

- Solvent Extraction: The plant material is exhaustively extracted with an appropriate solvent (e.g., 95% ethanol) at room temperature.
- Solvent Partitioning: The crude extract is often partitioned between different immiscible solvents (e.g., petroleum ether, ethyl acetate) to separate compounds based on their polarity.
- Column Chromatography: The fractions obtained from solvent partitioning are further purified using column chromatography. Silica gel is a common stationary phase, with a gradient of solvents of increasing polarity (e.g., a chloroform-methanol mixture) used as the mobile phase.
- Further Purification: Fractions containing the compound of interest may require additional purification steps, such as preparative thin-layer chromatography (TLC) or Sephadex column chromatography.

Spectroscopic Analysis

The purified **Chamaejasmenin C** is then subjected to spectroscopic analysis for structural elucidation.

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz). The sample is typically dissolved in a deuterated solvent, such as acetone-d₆ or methanol-d₄, with tetramethylsilane (TMS) used as an internal standard. 2D-NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity of atoms within the molecule.
- Mass Spectrometry: High-resolution mass spectra are acquired using an ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass spectrometer to determine the accurate mass and molecular formula of the compound.

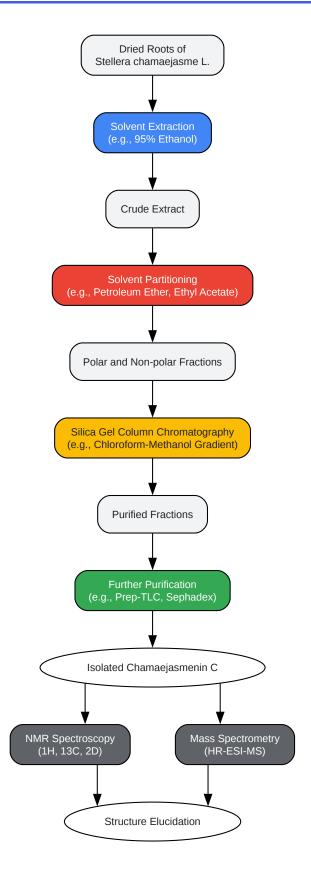




Visualizations Experimental Workflow for Isolation and Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Chamaejasmenin C** from Stellera chamaejasme L..





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Figure 1. General experimental workflow for the isolation and structural elucidation of **Chamaejasmenin C**.

As of the latest literature review, a specific signaling pathway for **Chamaejasmenin C** has not been extensively detailed. However, related biflavonoids from Stellera chamaejasme have been investigated for their biological activities, suggesting that **Chamaejasmenin C** may also possess interesting pharmacological properties worthy of further investigation. This guide provides the foundational spectroscopic and methodological information to support such future research endeavors.

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References

- 1. mdpi.com [mdpi.com]
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